Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
Overview
Description
“Methyl 3-acetyl-5-bromo-4-hydroxybenzoate” is a chemical compound with the CAS Number: 160753-84-4 . It has a molecular weight of 273.08 . This compound is used to prepare and study structure-activity relationships of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids as potent reversible inhibitors of human steroid sulfatase .
Synthesis Analysis
In an unsymmetrical Ullman reaction between methyl 5-bromovanillate (II) and methyl 3-bromo-4-hydroxybenzoate (III), all the three possible dicarbomethoxy-dibenzo-p-dioxins were yielded, which were separated by repeated chromatography over silica gel . Another synthesis method involves the use of n-Butyl vinyl ether and Methyl 3-bromo-4-hydroxybenzoate .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C10H9BrO4/c1-5(12)7-3-6(10(14)15-2)4-8(11)9(7)13/h3-4,13H,1-2H3 . The InChI key is RUCFCAIVBNFCSY-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is used as a reactant in the preparation of selective inhibitors . It is also used in the synthesis of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids .Physical and Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . The storage temperature is room temperature .Scientific Research Applications
Chemical Properties and Reactions
Electrophilic Substitution Reactions : Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, a derivative of 4-hydroxybenzoic acid, exhibits interesting behaviors in electrophilic substitution reactions. For instance, formylation and bromination reactions can lead to various substituted products, highlighting its reactivity and potential utility in synthetic chemistry (Clarke, Scrowston, & Sutton, 1973).
Preparation of Substituted Derivatives : The compound's ability to undergo substitution reactions is crucial in synthesizing various derivatives. This property is significant for the development of new chemical entities, especially in pharmaceutical and materials science (Cavill, 1945).
Pharmacological and Biological Applications
Antimicrobial Activity : Compounds like this compound have been investigated for their antimicrobial properties. Such studies are fundamental in drug discovery, particularly in the search for new antibiotics or preservatives (Bhagat, Deshmukh, & Kuberkar, 2012).
Neuroprotective Effects : Some derivatives of this compound exhibit neuroprotective effects, indicating potential therapeutic applications in neurodegenerative diseases or brain injuries (Cai et al., 2016).
Cosmetic and Food Industry Applications
Preservative in Cosmetics and Foods : Derivatives of 4-hydroxybenzoic acid, such as this compound, are commonly used as preservatives in the cosmetic and food industries. Their antimicrobial properties help prolong the shelf life of products (Sharfalddin et al., 2020).
- ens, including derivatives of this compound, in food products. This analytical approach ensures the safety and compliance of food items with regulatory standards (Cao et al., 2013).
Synthesis and Material Science
Synthesis of Complex Molecules : The compound's structure and reactivity make it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and organic materials. This aspect is crucial for advancing synthetic methodologies and discovering new compounds (Baer & Hanna, 1981).
Catalysis and Reaction Studies : this compound is also used in studies exploring catalytic reactions and reaction mechanisms, which are fundamental in understanding chemical processes and developing new catalysts (Shinohara et al., 2014).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate plays a significant role in biochemical reactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been used to study the structure-activity relationships of certain inhibitors of human steroid sulfatase
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior . These effects are essential for understanding how this compound can be used in biochemical research and potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, either inhibiting or activating their activity. For example, it has been shown to act as a potent reversible inhibitor of human steroid sulfatase . These binding interactions and enzyme modulations are critical for understanding the compound’s effects on biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under normal storage conditions but may degrade over extended periods . Understanding these temporal effects is crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects . These dosage-dependent effects are essential for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been used to study the metabolic pathways of certain inhibitors of human steroid sulfatase
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its activity and function. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions are essential for understanding how this compound exerts its effects on cellular processes and biochemical pathways.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications
Properties
IUPAC Name |
methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-5(12)7-3-6(10(14)15-2)4-8(11)9(7)13/h3-4,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCFCAIVBNFCSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)C(=O)OC)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578587 | |
Record name | Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160753-84-4 | |
Record name | Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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